The Chemical Architecture and Application Dynamics of Butyldiisopropoxyborane
The Chemical Architecture and Application Dynamics of Butyldiisopropoxyborane
Executive Summary
In the landscape of modern organometallic chemistry and drug development, boronic esters serve as indispensable linchpins for carbon-carbon (C–C) bond formation. Among these, Butyldiisopropoxyborane (CAS 86595-32-6) stands out as a highly versatile, sterically optimized building block. This technical whitepaper provides an in-depth analysis of its chemical properties, self-validating synthesis protocols, and its mechanistic role in advanced pharmaceutical applications, including Suzuki-Miyaura cross-coupling and the synthesis of serine protease inhibitors.
Structural and Physical Properties
Butyldiisopropoxyborane, systematically known as bis(propan-2-yl) butylboronate, features a central boron atom covalently bonded to one butyl chain and two isopropoxy groups 1[1].
Causality in Structural Design: The selection of isopropoxy ligands over simpler methoxy or ethoxy groups is highly intentional. The steric bulk of the isopropyl moieties shields the electrophilic boron center. This shielding prevents premature hydrolysis in ambient environments and suppresses undesirable over-alkylation during synthesis, striking an optimal balance between shelf stability and chemical reactivity.
Quantitative Data: Physical and Chemical Properties
| Property | Value |
| Chemical Name | Butyldiisopropoxyborane |
| IUPAC Name | Bis(propan-2-yl) butylboronate |
| CAS Registry Number | 86595-32-6 |
| Molecular Formula | C10H23BO2 |
| Molecular Weight | 186.10 g/mol |
| Boiling Point | 138°C – 140°C (at 754 mmHg) |
| Physical State | Clear, colorless to slightly yellow liquid |
Protocol: Anhydrous Synthesis of Butyldiisopropoxyborane
Objective: Synthesize high-purity butyldiisopropoxyborane via the nucleophilic addition of n-butyllithium to triisopropyl borate 2[2].
Self-Validating System: This protocol is inherently self-validating. The successful formation of the lithium "ate" complex prevents the reaction mixture from turning yellow/brown (which would indicate the thermal decomposition of unreacted n-BuLi). Furthermore, the final distillation temperature (138°C–140°C) serves as an immediate physical checkpoint for product purity, which is then definitively confirmed via 11 B NMR (a singlet shift to ~32 ppm confirms the alkylboronic ester).
Step-by-Step Methodology:
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Apparatus Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and an argon inlet.
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Causality: Organolithium reagents and borate esters are exquisitely moisture-sensitive; ambient water will rapidly hydrolyze the borate to boric acid, destroying the yield.
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Reagent Loading: Add triisopropyl borate (250 mmol) and 150 mL of anhydrous tetrahydrofuran (THF) to the flask.
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Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath to achieve a strict internal temperature of -78°C.
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Nucleophilic Addition: Charge the dropping funnel with n-butyllithium (250 mmol, 2.5 M solution in hexanes). Add the n-BuLi dropwise over 60 minutes.
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Causality: Slow addition at -78°C prevents localized heating. The extreme cold kinetically traps the intermediate as a stable lithium tetraalkoxyborate "ate" complex, preventing a second equivalent of n-BuLi from attacking and forming the undesired dibutylisopropoxyborane byproduct.
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Equilibration: Allow the reaction mixture to stir at -78°C for an additional 2 hours, then slowly warm to 0°C.
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Acidic Workup: Quench the reaction cautiously with anhydrous HCl in ether.
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Causality: The acid breaks down the lithium "ate" complex, precipitating lithium chloride salts and liberating the free butyldiisopropoxyborane.
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Purification: Remove solvents under reduced pressure (15 mm Hg) while maintaining the oil bath at 50°C. Isolate the final product via fractional distillation (bp 138°C–140°C at 754 mm Hg) 2[2].
Workflow for the synthesis of butyldiisopropoxyborane via nucleophilic addition.
Mechanistic Dynamics in C–C Bond Formation
Butyldiisopropoxyborane is a premier reagent for introducing butyl groups into complex aromatic scaffolds via the Suzuki-Miyaura cross-coupling reaction 3[3].
Causality in Catalyst and Base Selection: Unlike highly reactive Grignard reagents, boronic esters are mildly nucleophilic. This necessitates a palladium catalyst to activate the electrophilic coupling partner (aryl halide). Furthermore, boronic esters are typically inert to transmetalation due to the low polarity of the B–C bond.
To overcome this, the addition of an exogenous base (e.g., NaOH, K₂CO₃) is mandatory. The base coordinates to the empty p-orbital of the boron atom, forming a tetra-coordinated, negatively charged boronate complex. This coordination increases the electron density on the butyl group, dramatically accelerating its transmetalation transfer to the electrophilic Pd(II) center 4[4].
Catalytic cycle of Suzuki-Miyaura cross-coupling utilizing butyldiisopropoxyborane.
Strategic Applications in Drug Development
Beyond basic C–C coupling, butyldiisopropoxyborane is a critical upstream intermediate for synthesizing 1-butaneboronic acid (CAS 4426-47-5) 5[5], which unlocks two major pathways in pharmaceutical manufacturing:
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Inhibitors of Serine Proteases: 1-butaneboronic acid is utilized to generate unsymmetric borinic acids, which act as highly potent, reversible inhibitors of serine proteases.
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Causality: The electron-deficient boron atom mimics the transition state of peptide bond hydrolysis. It forms a stable, tetrahedral adduct with the catalytic serine residue in the enzyme's active site, effectively halting enzymatic activity. This mechanism is foundational in developing targeted antiviral and antineoplastic drugs 6[6].
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Chiral Oxazaborolidine Catalysts: The compound is a direct precursor in the synthesis of chiral oxazaborolidines 5[5].
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Causality: In asymmetric transformations like the Corey-Bakshi-Shibata (CBS) reduction, the butyl group provides the necessary lipophilicity and steric direction to the catalyst framework. This ensures high enantiomeric excess (ee) when reducing prochiral ketones into single-enantiomer active pharmaceutical ingredients (APIs).
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References
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NextSDS - bis(propan-2-yl) butylboronate — Chemical Substance Information. Available at: [Link]
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PrepChem - Synthesis of sec-butyldiisopropoxyborane. Available at:[Link]
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LookChem - 1-Butaneboronic acid (CAS 4426-47-5). Available at:[Link]
